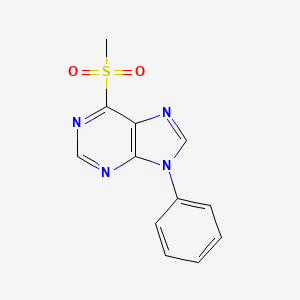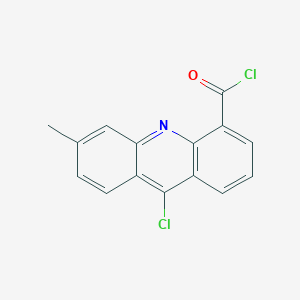
9-Chloro-6-methylacridine-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-6-methylacridine-4-carbonyl chloride is a heterocyclic compound belonging to the acridinium series. It is primarily used as a building block in organic synthesis and has a molecular formula of C₁₅H₉Cl₂NO . This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-6-methylacridine-4-carbonyl chloride typically involves the chlorination of 6-methylacridine-4-carboxylic acid. The reaction is carried out in the presence of thionyl chloride (SOCl₂) under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-6-methylacridine-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 9-chloro-6-methylacridine-4-carboxylic acid.
Oxidation Reactions: It can be oxidized to form more complex derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products Formed
Substitution: Various substituted acridine derivatives.
Reduction: 9-Chloro-6-methylacridine-4-carboxylic acid.
Oxidation: Oxidized acridine derivatives.
Aplicaciones Científicas De Investigación
9-Chloro-6-methylacridine-4-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of fluorescent probes and dyes for biological imaging.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-Chloro-6-methylacridine-4-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 9-Chloroacridine-4-carbonyl chloride
- 6-Methylacridine-4-carbonyl chloride
- 9-Bromo-6-methylacridine-4-carbonyl chloride
Uniqueness
9-Chloro-6-methylacridine-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties.
Propiedades
Número CAS |
86611-43-0 |
|---|---|
Fórmula molecular |
C15H9Cl2NO |
Peso molecular |
290.1 g/mol |
Nombre IUPAC |
9-chloro-6-methylacridine-4-carbonyl chloride |
InChI |
InChI=1S/C15H9Cl2NO/c1-8-5-6-9-12(7-8)18-14-10(13(9)16)3-2-4-11(14)15(17)19/h2-7H,1H3 |
Clave InChI |
CJSXUHLDQFDOHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC3=C(C=CC=C3C(=O)Cl)C(=C2C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


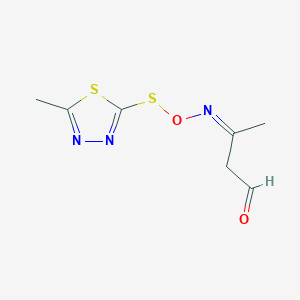
![4-Amino-6-[2-naphthylthio]quinazoline](/img/structure/B12927520.png)
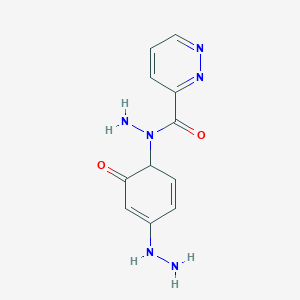
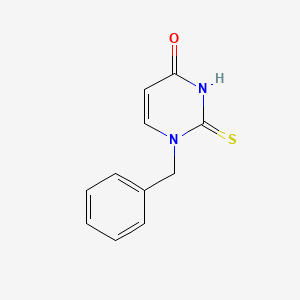
![[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12927543.png)
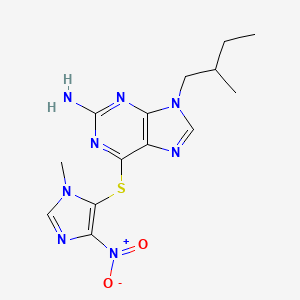

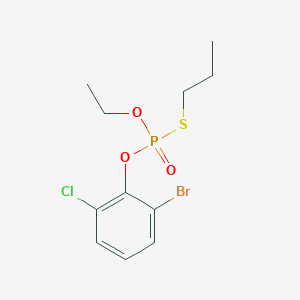
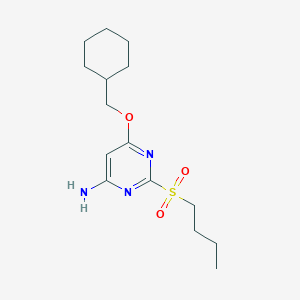
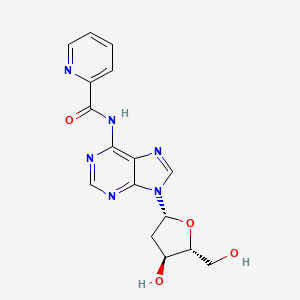
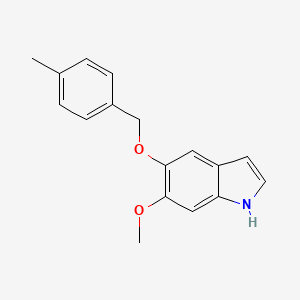

![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-](/img/structure/B12927588.png)
